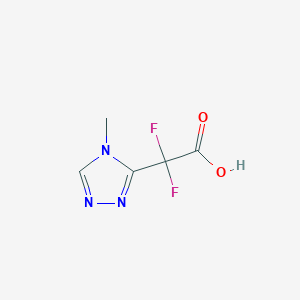
2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is a fluorinated organic compound that features a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a triazole ring imparts unique reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the introduction of fluorine atoms and the construction of the triazole ring. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with other molecules to form larger, more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.
Materials Science: The unique properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Fluconazole: A triazole antifungal medication with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a difluorophenyl group.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness: 2,2-Difluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both fluorine atoms and a triazole ring, which impart distinct chemical properties.
Eigenschaften
Molekularformel |
C5H5F2N3O2 |
|---|---|
Molekulargewicht |
177.11 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-methyl-1,2,4-triazol-3-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-2-8-9-3(10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
InChI-Schlüssel |
AXSGLDVKEDSGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
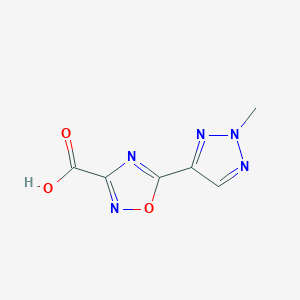


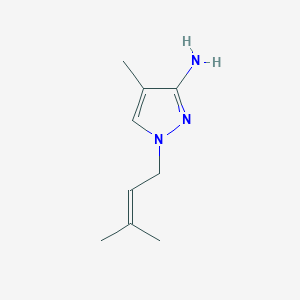


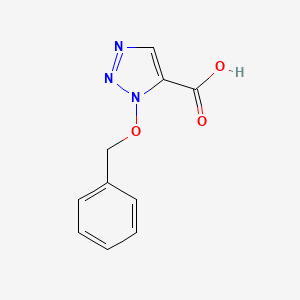
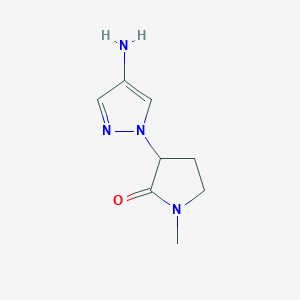

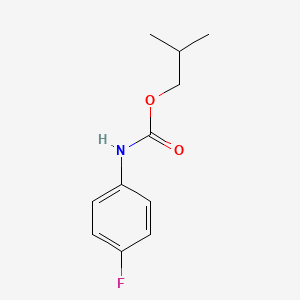

![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
